An In-depth Technical Guide to (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: A Cornerstone Chiral Building Block in Antifungal Drug Synthesis
An In-depth Technical Guide to (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: A Cornerstone Chiral Building Block in Antifungal Drug Synthesis
Executive Summary: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and application of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol. This molecule is a critical chiral intermediate, most notably in the synthesis of advanced triazole antifungal agents such as Posaconazole. Its specific stereochemistry is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical characteristics, manufacturing considerations, and the scientific rationale behind its analytical validation.
Introduction: The Significance of Chiral Triazole Alcohols
A Legacy of Triazole Antifungal Agents
The 1,2,4-triazole moiety is a pharmacologically significant nucleus that forms the backbone of a major class of antifungal drugs.[1] These agents have revolutionized the treatment of systemic fungal infections, which pose a significant threat to immunocompromised patients.[2] The mechanism of action for triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme in the fungal ergosterol biosynthesis pathway.[3] By disrupting the integrity of the fungal cell membrane, these drugs exhibit potent and broad-spectrum antifungal activity.[3]
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: The Architect of Stereospecificity
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol, hereafter referred to as the "S-enantiomer," is not an active antifungal agent itself. Instead, it serves as a high-value chiral building block. Its primary importance lies in its role as a key starting material for the synthesis of Posaconazole, a second-generation triazole antifungal with an extended spectrum of activity, particularly against invasive Aspergillus and Candida species.[2][4] The "(2S)" configuration of the secondary alcohol in this intermediate is directly incorporated into the final complex structure of Posaconazole, making its stereochemical purity a critical quality attribute for the safety and efficacy of the drug.
Chemical Structure and Stereochemistry
The molecule consists of a propan-2-ol backbone where a 1H-1,2,4-triazole ring is attached via a nitrogen atom to the C1 position. The stereogenic center is at the C2 position, bearing the hydroxyl group.
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IUPAC Name: (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
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Molecular Formula: C₅H₉N₃O[5]
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Chiral Center: The carbon atom at position 2 (C2) is sp³-hybridized and bonded to four different groups (H, OH, CH₃, and CH₂-triazole), conferring chirality.
The absolute (S)-configuration at this center is paramount for its successful application in asymmetric synthesis.
Physicochemical Properties
Quantitative experimental data for the pure S-enantiomer is not widely published. The following table summarizes computed properties for the racemic mixture and general expected characteristics, which serve as a baseline for researchers.
| Property | Value / Description | Source |
| IUPAC Name | 2-(1,2,4-triazol-1-yl)propan-1-ol (racemate) | [5] |
| Molecular Formula | C₅H₉N₃O | [5] |
| Molecular Weight | 127.14 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. | [6] |
| XLogP3 (Computed) | -0.3 | [5] |
| Hydrogen Bond Donor Count | 1 (from the -OH group) | [5] |
| Hydrogen Bond Acceptor Count | 3 (from the triazole nitrogens and the hydroxyl oxygen) | [5] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO; miscible with water.[7] |
Synthesis and Manufacturing Considerations
Strategic Importance in Retrosynthesis
The synthesis of complex drug molecules like Posaconazole is a multi-step process where the use of pre-formed, stereochemically defined fragments is a highly efficient strategy. The S-enantiomer represents a key fragment that simplifies the overall synthesis by providing the required chirality early in the process, avoiding costly and often low-yielding chiral resolutions at later stages.
A Regiospecific and Stereospecific Synthetic Approach
The most logical and industrially scalable synthesis of the S-enantiomer involves the nucleophilic ring-opening of a chiral epoxide. This method is favored because it is highly stereospecific; the configuration of the starting epoxide directly determines the configuration of the product.
The core reaction is the addition of 1H-1,2,4-triazole to (S)-propylene oxide (also known as (S)-methyloxirane).
Causality of Experimental Choice:
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Starting Materials: (S)-propylene oxide is a commercially available and relatively inexpensive chiral pool starting material. 1H-1,2,4-triazole is also readily available.
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Reaction Type: The Sₙ2 ring-opening of an epoxide by a nucleophile is a well-established, high-yielding transformation.
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Regioselectivity: Under basic or neutral conditions, the triazole anion (a moderately strong nucleophile) will preferentially attack the less sterically hindered carbon (C1) of the propylene oxide, leading to the desired 1-substituted-propan-2-ol product. This avoids the formation of the undesired regioisomer, 2-(1H-1,2,4-triazol-1-yl)propan-1-ol.
Representative Experimental Protocol
Reaction: Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-1,2,4-triazole (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
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Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.2 eq), to the suspension. The base deprotonates the triazole, forming the triazolide anion in situ, which is a more potent nucleophile.
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Epoxide Addition: Cool the reaction mixture in an ice bath (0 °C). Add (S)-propylene oxide (1.1 eq) dropwise via a syringe. The exothermic nature of the epoxide ring-opening necessitates slow addition and cooling to prevent side reactions.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
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Work-up and Isolation:
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Cool the mixture to room temperature and filter off the inorganic base (K₂CO₃).
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Remove the DMF solvent under reduced pressure.
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Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: The crude product is typically purified by column chromatography on silica gel or by vacuum distillation to yield the pure S-enantiomer.
Diagram: Synthetic Workflow
Caption: A typical workflow for the synthesis of the S-enantiomer.
Spectroscopic and Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of this intermediate is non-negotiable in a pharmaceutical context. A multi-pronged analytical approach is required.
Predicted Spectroscopic Data
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¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:
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Two singlets in the aromatic region (~7.9-8.2 ppm) corresponding to the two C-H protons of the triazole ring.
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A multiplet for the C2 proton (CH-OH).
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A complex set of signals (diastereotopic protons) for the C1 methylene group (CH₂-triazole).
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A doublet for the C3 methyl group (CH₃).
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A broad singlet for the hydroxyl proton (OH), which can be exchanged with D₂O.
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¹³C NMR (Carbon NMR): The spectrum should reveal five distinct carbon signals: two for the triazole ring carbons, and one each for C1, C2, and C3 of the propanol chain.
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IR Spectroscopy: Key absorption bands would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C=N and C-N stretches from the triazole ring (~1500-1600 cm⁻¹), and a C-O stretch (~1100 cm⁻¹).[8]
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Mass Spectrometry (MS): Using electrospray ionization (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 128.08.
Critical Quality Control: Chiral Analysis
The most critical analytical test is the determination of enantiomeric purity or enantiomeric excess (ee%). This is a self-validating system for the synthesis protocol, confirming that the stereospecificity of the reaction was maintained.
Protocol: Chiral HPLC Method Development
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Column Selection: A chiral stationary phase (CSP) is required. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H) are common first choices for separating enantiomers of alcohols.
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Mobile Phase: A non-polar mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is used. The ratio is optimized to achieve baseline separation of the (R) and (S) enantiomers.
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Detection: UV detection is suitable, as the triazole ring possesses a chromophore.
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Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100. For pharmaceutical applications, an ee% of >99.5% is often required.
Diagram: Analytical Quality Control Workflow
Caption: A standard analytical workflow for quality control release.
Chemical Reactivity and Application in Posaconazole Synthesis
The primary reactivity of the S-enantiomer is centered on its hydroxyl group. To be used in the next synthetic step, this -OH group must be converted into a good leaving group. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine or pyridine. This "activation" step prepares the molecule for Sₙ2 displacement by the next nucleophile in the Posaconazole synthesis sequence.
Mechanism of Action of Final Drug Product
The triazole unit, carried into the final API from this intermediate, is the functional pharmacophore. It binds to the heme iron atom in the active site of fungal lanosterol 14α-demethylase, preventing the demethylation of lanosterol, a precursor to ergosterol.[3] This disrupts the fungal cell membrane, leading to cell death or growth inhibition.
Diagram: Triazole Antifungal Mechanism of Action
Caption: Inhibition of ergosterol synthesis by triazole antifungals.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the S-enantiomer is not publicly available, general precautions for related triazole and alcohol compounds should be followed.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents and strong acids.[10]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is more than a simple chemical; it is an enabling technology in medicinal chemistry. Its value is defined by the precise stereochemical information it carries. A thorough understanding of its chemical properties, a robust and stereospecific synthetic strategy, and a rigorous analytical validation program are essential for its successful application in the synthesis of life-saving antifungal medications. This guide provides the foundational knowledge for researchers and developers to confidently work with this critical molecular building block.
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